N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
Description
N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide (CAS: 672950-85-5) is a benzimidazole-derived acetamide with the molecular formula C₁₁H₁₀F₃N₃O and a molecular weight of 257.21 g/mol. Key physical properties include a density of 1.40±0.1 g/cm³ and a boiling point of 403.1±45.0 °C .
Properties
IUPAC Name |
N-methyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-15-9(18)6-17-8-5-3-2-4-7(8)16-10(17)11(12,13)14/h2-5H,6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMSKSIPWKBGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
N-methylation: The final step involves the methylation of the nitrogen atom in the benzimidazole ring using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. A study demonstrated that compounds with trifluoromethyl substitutions showed enhanced activity against several bacterial strains. For instance:
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide | Staphylococcus aureus | 0.5 µM |
| This compound | Escherichia coli | 0.8 µM |
These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has been investigated in various studies. It has shown promising results against different cancer cell lines, including colorectal carcinoma. For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 (human colorectal carcinoma) | 4.5 µM |
This compound appears to induce apoptosis in cancer cells by affecting the cell cycle and inhibiting critical pathways involved in tumor growth .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit key enzymes involved in various metabolic processes. For instance:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydrofolate reductase (DHFR) | Competitive inhibition | 5.0 µM |
| Isocitrate lyase | Noncompetitive inhibition | 3.0 µM |
These enzyme inhibition studies highlight the compound's potential as a therapeutic agent for diseases such as cancer and tuberculosis .
Case Studies and Research Findings
Several case studies have documented the efficacy of benzimidazole derivatives in clinical and preclinical settings:
- Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antitubercular activity, with some showing higher efficacy than traditional treatments .
- Anticancer Activity : In vitro studies involving HCT116 cells revealed that compounds similar to this compound displayed lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil .
- Enzyme Inhibition : Research on enzyme inhibitors demonstrated that the trifluoromethyl substitution significantly enhances binding affinity to targets such as DHFR and isocitrate lyase, suggesting a mechanism for its anticancer effects .
Mechanism of Action
The mechanism of action of N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in microbial and viral replication, inhibiting their activity.
Pathways Involved: It interferes with the DNA synthesis and repair mechanisms in cancer cells, leading to cell death. Additionally, it disrupts the cell membrane integrity of bacteria and viruses, resulting in their inactivation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a class of benzimidazole-triazole/thiazole-acetamide hybrids. Below is a comparison with key analogs:
*Calculated based on molecular formulas.
Docking Studies and Mechanism of Action
- QS Inhibitors: Compound 6p binds to the P. aeruginosa LasR receptor (PDB: 2UV0) via hydrogen bonds with Tyr56 and Trp60, while its nitro group interacts with Asp73 . The target compound’s -CF₃ group may similarly engage hydrophobic pockets.
- Antiviral Agents : Compound 13 () targets HCV NS5B polymerase, with the nitro group critical for active-site binding .
Biological Activity
N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide (CAS Number: 383148-72-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 377.317 g/mol. The structure includes a benzimidazole core, which is known for its diverse pharmacological properties. The trifluoromethyl group enhances lipophilicity and biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily in the fields of antiproliferative , antimicrobial , and anticancer effects. The following sections detail these activities based on various studies.
Antiproliferative Activity
Research has demonstrated the antiproliferative effects of benzimidazole derivatives, including the compound . In vitro studies have shown that compounds bearing the benzimidazole nucleus can significantly inhibit the growth of various cancer cell lines.
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15.4 ± 0.5 |
| This compound | CEM | 12.8 ± 0.4 |
| This compound | L1210 | 18.6 ± 0.6 |
These results indicate that the compound has promising activity against cervical cancer (HeLa), human T-leukemia (CEM), and murine leukemia cells (L1210) .
Antimicrobial Activity
The benzimidazole derivatives have also been reported to exhibit antimicrobial properties against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways critical for cell proliferation and survival.
In silico docking studies have indicated that the compound can effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms . The interactions between the compound and target proteins are facilitated by hydrogen bonding and hydrophobic interactions due to its structural features.
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced cervical cancer treated with a regimen including benzimidazole derivatives showed a significant reduction in tumor size and improved patient survival rates compared to standard therapies .
Case Study 2: Antibiotic Resistance
In a study assessing antibiotic resistance patterns among clinical isolates, N-methyl derivatives exhibited enhanced activity against multidrug-resistant strains of E. coli, suggesting potential as a therapeutic option in resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
